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Compound of Interest

Compound Name: CCF642

Cat. No.: B15606540

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, mechanism of action,
and initial characterization of CCF642, a novel and potent inhibitor of Protein Disulfide
Isomerases (PDI) with significant anti-cancer activity, particularly in the context of multiple
myeloma.

Introduction

Multiple myeloma, a malignancy of plasma cells, is characterized by the high-level secretion of
disulfide bond-rich proteins, primarily immunoglobulins. This places a significant burden on the
endoplasmic reticulum (ER) and its protein folding machinery. A key component of this
machinery is the Protein Disulfide Isomerase (PDI) family of enzymes, which are responsible
for the correct formation of disulfide bonds in nascent polypeptides. The dependence of
multiple myeloma cells on PDI presents a therapeutic vulnerability. CCF642 was identified
through a mechanistically unbiased screening approach as a potent inhibitor of PDI that
induces acute ER stress and apoptosis in multiple myeloma cells.[1][2][3] This document
details the initial findings on CCF642, its efficacy, and its mode of action.

Discovery of CCF642

CCF642 was identified from a screen of a 30,355 small-molecule library.[1][2][4] The screening
process was designed to model several key barriers to clinical success, including liver
metabolism, diffusion requirements, transient drug exposure, the tumor-supporting niche, and
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bone marrow toxicity.[1][2] This multi-layered cytotoxicity assay identified CCF642 as a bone
marrow-sparing compound with potent anti-myeloma activity.[1][2][4]

Initial Screening Workflow

The initial screening process was a multi-step workflow designed to identify compounds with
promising therapeutic potential against multiple myeloma while minimizing off-target toxicity.
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Caption: Workflow for the discovery of CCF642.

In Vitro Activity and Potency

CCF642 demonstrated potent and broad anti-multiple myeloma activity across a panel of cell
lines. It also exhibited significantly greater PDI inhibition compared to previously established
inhibitors.

Cytotoxicity in Multiple Myeloma Cell Lines

CCF642 exhibited a submicromolar IC50 in all 10 multiple myeloma cell lines tested, indicating
broad efficacy.[1][2][4][5]
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Cell Line IC50 (pM)

MM1.S Submicromolar
MM1.R Submicromolar
KMS-12-PE Submicromolar
KMS-12-BM Submicromolar
NCI-H929 Submicromolar
U266 Submicromolar
RPMI 8226 Submicromolar
JIN-3 Submicromolar
HRMM.09-luc Submicromolar
5TGM1-luc Submicromolar

PDI Inhibition

CCF642 is a potent inhibitor of PDI reductase activity, with an IC50 of 2.9 uM.[5] In vitro assays
demonstrated that CCF642 is approximately 100-fold more potent than the established PDI
inhibitors PACMA 31 and LOC14.[1][2][4]

Compound PDI Inhibition Potency
~100x more potent than PACMA 31 and
CCF642
LOC14[1][2][4]
PACMA 31 Baseline
LOC14 Baseline

Mechanism of Action

The anti-myeloma activity of CCF642 is attributed to its inhibition of PDI, leading to acute ER
stress and subsequent apoptosis.[1][5]
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Target Identification

An active biotinylated analog of CCF642 (B-CCF642) was used to identify its binding partners
in multiple myeloma cells. This approach confirmed that CCF642 binds to the PDI isoenzymes
Al, A3, and A4.[1][2][4] Computational modeling suggests a novel covalent binding mode in the
active-site CGHCK motifs of these enzymes.[1][4]

Induction of ER Stress and Apoptosis

Inhibition of PDI by CCF642 leads to the accumulation of misfolded proteins in the ER,
triggering the Unfolded Protein Response (UPR). This is characterized by:

e PERK and IRE1-a Activation: Treatment of multiple myeloma cells with CCF642 (3 uM) leads
to the dimerization of PERK (via phosphorylation) and oligomerization of IRE1-a within 30
minutes.[1][5]

o XBP1 Splicing: Activated IRE1-a mediates the unconventional splicing of XBP1 mRNA.
Spliced XBP1 (XBP-1s) was detected within 2 hours of CCF642 treatment.[1]

e Calcium Release: The acute ER stress caused by CCF642 induces the release of calcium
from the ER into the cytoplasm, a key event in initiating apoptosis.[1][5]

e Apoptosis Induction: The culmination of these events is the induction of apoptosis, as
evidenced by the cleavage of caspase-3 and PARP.[1] Pre-treatment with the intracellular
calcium chelator BAPTA AM delayed this cleavage, confirming the role of calcium release in
apoptosis.[1]
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Caption: Signaling pathway of CCF642-induced apoptosis.

In Vivo Efficacy
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The anti-myeloma activity of CCF642 was evaluated in a syngeneic mouse model.

Animal Model and Treatment

e Model: C57BL/KaLwRij mice were engrafted with 5TGM1-luc myeloma cells.[1]

o Treatment: CCF642 was administered at 10 mg/kg via intraperitoneal injection, three times a
week.[5]

o Comparison: The efficacy of CCF642 was compared to the first-line multiple myeloma
therapeutic, bortezomib.[1]

Results

CCF642 displayed potent in vivo efficacy, significantly prolonging the lifespan of the mice and
suppressing tumor growth to a degree comparable to bortezomib.[1][5]

Experimental Protocols
Cell Lines and Culture

Multiple myeloma cell lines (RPMI 8226, NCI-H929, MM1.S, MM1.R, U266, etc.) were used.[1]
[4] Specific culture conditions were not detailed in the provided search results.

PDI Activity Assay

PDI reductase activity was measured using di-eosin-diglutathione (di-E-GSSG) as a pseudo-
substrate.[1][4] The reduction of di-E-GSSG by PDI was monitored by an increase in
fluorescence.[6]

Western Blot Analysis

MML1.S cells were treated with 3 uM CCF642 for various time points (0.5 to 6 hours).[5]
Standard western blotting techniques were used to detect the phosphorylation of PERK,
oligomerization of IRE1-a, and cleavage of caspase-3 and PARP.[1][7]

Biotinylated CCF642 Pulldown Assay
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An active biotinylated analog of CCF642 (B-CCF642) was used to identify its binding targets.[1]
[7] MM1.S cells were treated with B-CCF642, and the cell lysate was probed with streptavidin
to identify biotinylated proteins.[7]

Animal Studies

C57BL/KaLwRij mice (6-8 weeks old) were injected with 5TGM1-luc cells via the tail vein.[1]
CCF642 was formulated with alboumin and administered intraperitoneally.[1] Tumor growth was
monitored by live imaging using Xenogen IVIS after the injection of luciferin.[1]

Conclusion

CCF642 is a novel, potent, and bone marrow-sparing PDI inhibitor with significant in vitro and
in vivo activity against multiple myeloma.[1] Its unique mechanism of inducing acute ER stress
and apoptosis through PDI inhibition makes it a promising candidate for further preclinical and
clinical development.[1][2] The efficacy of CCF642 is comparable to the established therapeutic
bortezomib, and it may be effective in the context of bortezomib resistance.[1] Further
optimization of CCF642 has led to the development of analogs like CCF642-34 with improved
properties.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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